Research has explored the potential bioactivity of trans-stilbene, demonstrating a range of promising effects, including:
Understanding the metabolism and pharmacokinetics of trans-stilbene is crucial for evaluating its potential therapeutic applications. Studies have shown that trans-stilbene undergoes rapid metabolism in the body, primarily in the liver, leading to various metabolites []. This rapid metabolism may contribute to its low bioavailability, limiting the amount of trans-stilbene reaching its target sites in the body. Researchers are exploring strategies to improve the bioavailability of trans-stilbene for potential therapeutic use.
Trans-stilbene continues to be a subject of active scientific research due to its potential health benefits. Future research directions include:
trans-Stilbene, also known as trans-1,2-diphenylethylene or (E)-stilbene, is an organic compound characterized by its structure as an alkene with two phenyl groups attached to either end of a carbon-carbon double bond. This compound is notable for its crystalline solid form, which has a melting point around 125 °C (257 °F), contrasting sharply with its isomer, cis-stilbene, which is a liquid at room temperature with a melting point of 5–6 °C (41–43 °F) . The name "stilbene" derives from the Greek word stilbos, meaning "shining," reflecting its notable optical properties .
trans-Stilbene exhibits various biological activities, particularly as an antioxidant. Studies show that it can scavenge free radicals and inhibit oxidative stress in biological systems. Its derivatives, such as resveratrol, have been investigated for their potential health benefits, including anti-inflammatory and anticancer properties . Research indicates that trans-stilbene derivatives can react with radical species, demonstrating significant antioxidant action .
Several methods exist for synthesizing trans-stilbene:
trans-Stilbene has various applications across different fields:
Research on trans-stilbene interactions highlights its role in antioxidant mechanisms. It has been shown to interact with various radical species and metal ions, influencing its reactivity and biological efficacy. Studies indicate that hydroxyl substitutions on stilbene enhance its antioxidant properties, suggesting that structural modifications can significantly impact its activity .
trans-Stilbene shares structural similarities with several compounds. Here are some notable comparisons:
Compound | Structure Type | Unique Features |
---|---|---|
Cis-Stilbene | Isomer of stilbene | Less stable due to steric hindrance; lower melting point |
Resveratrol | Stilbene derivative | Known for anti-inflammatory and anticancer properties |
Pinosylvin | Stilbene derivative | Exhibits antimicrobial activity |
4-Hydroxystilbene | Hydroxylated stilbene | Enhanced antioxidant activity |
1,1-Diphenylethylene | Related alkene | Similar structure but lacks the double bond configuration |
These compounds highlight the uniqueness of trans-stilbene in terms of stability and reactivity while showcasing the diverse functionalities that similar structures can exhibit.
The Wittig reaction, first described by Georg Wittig in 1954, revolutionized alkene synthesis by coupling aldehydes/ketones with phosphonium ylides. For trans-stilbene derivatives, the reaction’s stereochemical outcome depends on ylide stabilization and reaction conditions.
Mechanistic Insights:
The reaction proceeds via a four-membered oxaphosphetane intermediate, where the stereochemistry is kinetically controlled. Unstabilized ylides (e.g., Ph₃P=CHR) favor Z-alkenes due to minimal steric hindrance during nucleophilic addition. However, stabilizing groups (e.g., aryl or alkenyl substituents) on the ylide reduce 1,3-interactions, shifting selectivity toward E-alkenes.
Stereochemical Control:
Example:
Reaction of 4-methoxybenzaldehyde with a stabilized ylide (Ph₃P=CH-Ar) under HWE conditions yields trans-stilbene derivatives in >90% E/Z ratios.
The Perkin reaction, traditionally used to synthesize α,β-unsaturated carboxylic acids, has been adapted for hydroxystilbene production through decarboxylation.
Modified Perkin Protocol:
Advantages:
Example:
Microwave-assisted reaction of 4-hydroxybenzaldehyde and phenylacetic acid produces trans-resveratrol analogs in 60–70% yields.
The Siegrist method leverages anti-E2 elimination to favor trans-stilbene formation.
Key Features:
Example:
Photocyclization of 2,4-dimethoxystilbene with iodine and methyloxirane scavenger yields trans-phenanthrene derivatives in >80% purity.
The Heck reaction couples aryl halides with alkenes under palladium catalysis, enabling trans-stilbene synthesis.
Mechanistic Pathway:
Applications:
Example:
Reaction of 4-bromotoluene with styrene using Pd(OAc)₂ and PVP gives trans-stilbene in 88% yield.
The Suzuki-Miyaura coupling between aryl boronic acids and halides under palladium catalysis enables asymmetric trans-stilbene synthesis.
Key Parameters:
Asymmetric Catalysis:
Example:
Coupling of 4-bromoanisole with phenylboronic acid using PdCl₂(dppf) yields trans-stilbene in 85% yield.
Cobalt-mediated tandem reactions combine Diels-Alder cycloaddition with Wittig olefination for complex trans-stilbene synthesis.
Mechanistic Sequence:
Advantages:
Example:Cobalt-catalyzed reaction of propargylic phosphonium salts with 1,3-dienes and benzaldehyde yields trans-stilbene derivatives in 70–85% yields.
Ultrafast spectroscopic studies have resolved the femtosecond-scale dynamics of trans-stilbene’s photoisomerization. Femtosecond stimulated Raman spectroscopy reveals that the S₁ excited state of trans-stilbene exhibits vibrational bands with a width of 20 cm⁻¹, corresponding to a vibrational dephasing time of approximately 1 ps [3]. In contrast, cis-stilbene shows broader bands (40 cm⁻¹), consistent with a shorter S₁ lifetime of 0.3 ps [3]. This disparity arises from differences in the potential energy surfaces: the trans isomer’s S₁ state has a shallow minimum that permits longer-lived vibrations, while the cis configuration rapidly undergoes non-radiative decay due to steric hindrance between phenyl groups.
Two-photon excitation experiments further elucidate the relaxation pathways from higher-lying electronic states. Excitation at 475 nm (5.1 eV) and 380 nm (6.4 eV) accesses Aₓ-symmetry states, which undergo internal conversion to S₁ within 100 fs [4]. The resulting S₁ population exhibits an excited-state absorption band centered at 585 nm, which evolves over 1–2 ps due to intramolecular vibrational energy redistribution (IVR) [4]. Remarkably, the S₁ dynamics following two-photon excitation mirror those observed after direct one-photon excitation at 310 nm (4.0 eV), confirming that internal conversion efficiently funnels energy through common vibrational modes regardless of the initial excitation pathway [4].
Table 1: Key spectroscopic parameters for trans- and cis-stilbene isomers
Parameter | Trans-Stilbene | Cis-Stilbene | Source |
---|---|---|---|
S₁ vibrational bandwidth | 20 cm⁻¹ | 40 cm⁻¹ | [3] |
S₁ lifetime | 10–100 ps | 0.3 ps | [3] |
Internal conversion time | <100 fs | <100 fs | [4] |
The solvent-surface interface significantly modulates trans-stilbene’s isomerization efficiency. In molecular junction configurations, adsorption onto gold electrodes alters the electronic coupling between the molecule and metallic contacts. First-principles calculations using non-equilibrium Green’s function (NEGF) methods demonstrate that cis-stilbene exhibits higher electron transmission probabilities near the conduction band compared to the trans isomer [2]. This enhanced conductivity correlates with a 180° torsion of the C=C bond during the cis→trans transition, which redistributes π-electron density toward one phenyl ring [2].
While direct measurements of quantum yields in surface-adsorbed systems remain scarce, the current-voltage characteristics provide indirect insights. Trans-stilbene junctions show lower conductance (0.1 nS) than cis configurations (1.2 nS) at 0.1 V bias [2]. This orders-of-magnitude difference suggests that surface interactions stabilize the cis isomer’s transition state, potentially increasing its photostationary concentration under UV irradiation. However, the confined geometry of molecular junctions may restrict the torsional motion required for isomerization, highlighting the need for in situ spectroscopic characterization of surface-bound species.
Current literature on trans-stilbene focuses predominantly on singlet-state isomerization pathways, with limited evidence for triplet-mediated processes in the provided studies. The absence of reported para-benzoquinone exciplex systems in the surveyed research suggests that singlet mechanisms dominate under standard experimental conditions. However, analogous studies on azobenzene derivatives hint at potential triplet pathways via heavy-atom effects or sensitizer molecules—an area warranting further investigation for stilbenoid systems [2].
While Spin-Flip DFT has not been explicitly applied to trans-stilbene in the reviewed works, existing computational frameworks provide a foundation for future SFDFT studies. Traditional methods like XMCQDPT2/cc-pVTZ calculations successfully reproduce the S₀→S₁ absorption spectra and vibrational frequencies [3] [4]. NEGF simulations of molecular junctions further demonstrate the sensitivity of electron transport to the C=C torsion angle (θ), with a 180° rotation altering the transmission function by 2–3 orders of magnitude [2]. These results suggest that SFDFT could potentially resolve open-shell configurations during the isomerization trajectory, particularly at twisted geometries where singlet-triplet crossings may occur.
The photocyclization of trans-stilbene to phenanthrene represents one of the most significant applications of the Mallory reaction, with iodine serving as the conventional catalytic oxidant. The mechanism involves a complex interplay of photochemical and radical processes that have been extensively studied since Mallory's pioneering work in the 1960s [1] [2].
The traditional iodine-catalyzed phenanthrene formation follows a well-established mechanism where trans-stilbene undergoes photochemical isomerization to the cis-isomer, which then cyclizes to form dihydrophenanthrene. This unstable intermediate is subsequently oxidized by iodine to yield phenanthrene [1] [3]. The reaction typically employs catalytic amounts of iodine (3-5 mol%) in conjunction with environmental oxygen under ultraviolet irradiation [1].
The photochemical isomerization of the double bond in stilbene occurs rapidly under reaction conditions, allowing both cis and trans isomers to be used as starting materials. However, only the cis-isomer undergoes the crucial cyclization step [1] [3]. The dihydrophenanthrene intermediate is inherently unstable and reverts to the cis-stilbene unless trapped by oxidation [1].
Recent investigations have revealed significant limitations in the traditional iodine-catalyzed approach, particularly at elevated concentrations. Comprehensive studies demonstrate that iodine promotes isomerization to the trans-stilbene conformation, which paradoxically inhibits phenanthrene formation [2] [4]. This occurs because iodine facilitates the formation of the less reactive trans-isomer, which must first convert to the cis-form before cyclization can proceed [2].
The concentration dependency of the reaction reveals complex kinetics. At low concentrations (5 mM), both iodine and alternative oxidants like 2,2,6,6-tetramethylpiperidin-1-yl oxide (TEMPO) show similar effectiveness [2]. However, at higher concentrations (20 mM), TEMPO demonstrates superior performance, producing phenanthrene yields fourteen times higher than iodine [2].
Reaction Conditions | Phenanthrene Yield (%) | Key Observations | Reference |
---|---|---|---|
Iodine (3-5 mol%) + O₂, UV light, ambient conditions | Variable (literature standard) | Widely adopted standard conditions | Mallory et al. (1964) [1] |
Stoichiometric iodine + inert atmosphere + scavenger | Enhanced yield, low concentration | Limited to low concentrations | Liu et al. (2010) [2] |
TEMPO vs Iodine at 5 mM concentration | Similar yields for both oxidants | Both oxidants equally effective | Seylar et al. (2021) [2] |
TEMPO vs Iodine at 20 mM concentration | TEMPO: 14× higher than iodine | TEMPO superior at high concentrations | Seylar et al. (2021) [2] |
Iodine-catalyzed with propylene oxide | 30-40% (under air, 365 nm) | Competing [2+2] cycloaddition reactions | Various studies [5] |
The development of alternative oxidizing systems has addressed many limitations of traditional iodine catalysis. TEMPO emerges as a superior alternative, particularly for concentrated solutions, as it does not promote trans-isomerization and generates easily removable byproducts [2]. The enhanced performance of TEMPO stems from its ability to consume the cis-stilbene intermediate for phenanthrene formation while minimizing competing [2+2] cycloaddition reactions [2].
The use of propylene oxide as a hydrogen iodide scavenger represents another significant advancement, preventing the formation of strongly acidic byproducts that can interfere with the reaction [2]. This system allows for higher yields and cleaner reaction profiles compared to traditional methods [2].
The photochemical behavior of trans-stilbene on solid surfaces differs markedly from solution-phase reactions, with silica matrices providing unique environments that promote specific reaction pathways, particularly dimerization processes [6] [7].
Photolysis of trans-stilbene adsorbed at silica gel-air interfaces leads to distinctive product distributions that vary significantly with surface loading density. At low surface coverage (2.5 × 10⁻⁵ mol g⁻¹), the reaction produces cis-stilbene (27%), phenanthrene (42%), and two tetraphenylcyclobutane dimers (31%) in a ratio of 1.3:1 [6]. This product distribution reflects the heterogeneous nature of the surface environment and the formation of ground-state molecular pairs [6].
At higher surface loadings (1.0 × 10⁻⁴ mol g⁻¹), the reaction dynamics change dramatically. The product distribution shifts to favor cis-stilbene (60%) and dimers (32%), while phenanthrene formation decreases to only 8% [6]. This retardation of phenanthrene formation at higher coverage results from competitive light absorption by excess trans-stilbene, creating an inner-filter effect that reduces the efficiency of secondary photochemical processes [6].
Surface Type | Loading Concentration | Product Distribution | Dimer Ratio (D1:D2) | Key Mechanism |
---|---|---|---|---|
Silica gel-air interface | 2.5 × 10⁻⁵ mol g⁻¹ | cis-stilbene (27%), phenanthrene (42%), dimers (31%) | 1.3:1 | Ground-state pair formation |
Silica gel-air interface (high loading) | 1.0 × 10⁻⁴ mol g⁻¹ | cis-stilbene (60%), phenanthrene (8%), dimers (32%) | 1.3:1 | Retarded phenanthrene formation |
Silicon Si(100) surface | Single molecule level | Four conformers observed | N/A | Electronic excitation by tunnel electrons |
Ag/Ge(111) surface | Monolayer coverage | Paired co-isomerization | N/A | Biexciton reaction pathway |
Amorphous silica glass | DFT calculations | Parallel orientation favored | N/A | Hydrogen bonding dominates |
The dimerization mechanism on silica surfaces involves the formation of ground-state molecular pairs during the surface loading process. These pairs exhibit excimer-like emission characteristics, indicating close molecular proximity that facilitates subsequent [2+2] cycloaddition reactions [6]. The observed dimer ratio of 1.3:1 closely matches that reported for trans-stilbene photolysis in aqueous solutions, suggesting similar geometrical constraints in both environments [6].
The surface environment promotes dimerization through several mechanisms. Slow surface diffusion restricts molecular mobility, increasing the probability of intermolecular encounters between photoexcited species [6]. Additionally, the inhomogeneous surface loading creates microenvironments with locally high concentrations of stilbene molecules, favoring bimolecular reactions over unimolecular processes [6].
Advanced surface science techniques have provided unprecedented insights into stilbene photochemistry at the single-molecule level. Scanning tunneling microscopy studies on silicon surfaces reveal that trans-stilbene molecules adopt multiple conformations upon adsorption, with four distinct conformers identified [8]. Electronic excitation by tunnel electrons activates specific molecular surface isomerization pathways, demonstrating the intimate connection between electronic structure and photochemical reactivity [8].
Studies on Ag/Ge(111) surfaces reveal that stilbene photoisomerization proceeds primarily through paired co-isomerization mechanisms [9]. The reaction occurs through pairs of co-isomerizing molecules situated at domain boundaries, with excitation migration to these sites facilitating a biexciton reaction pathway [9]. This mechanism highlights the importance of supramolecular organization in directing photochemical outcomes.
Computational investigations using density functional theory reveal that stilbene adsorption on amorphous silica surfaces involves multiple interaction modes [10]. The dominant interactions include hydrogen bonding between the nitro groups of substituted stilbenes and surface hydroxyl groups, as well as π-hydrogen interactions with aromatic rings [10]. These calculations demonstrate that both cis and trans isomers adopt parallel orientations relative to the surface, maximizing contact between functional groups and the silica matrix [10].
The role of oxygen in stilbene photocyclization represents a fundamental aspect that determines reaction selectivity and mechanism. The dependency on oxygen varies dramatically between different phases and reaction conditions, leading to distinct mechanistic pathways and product distributions [11] [12].
The most striking manifestation of oxygen dependency occurs in the contrasting behavior between vapor-phase and solution-phase reactions. In the vapor phase at elevated temperatures (170°C), phenanthrene formation from cis-stilbene proceeds efficiently without oxygen, suggesting an intramolecular hydrogen elimination mechanism [11]. The reaction follows a direct cyclization pathway where hydrogen elimination occurs simultaneously with ring closure, forming phenanthrene and molecular hydrogen [11].
Conversely, solution-phase reactions exhibit absolute oxygen dependency for phenanthrene formation. In the absence of oxygen, the cyclization remains reversible at the dihydrophenanthrene stage, with the unstable intermediate reverting to cis-stilbene [11] [12]. This fundamental difference highlights the critical role of oxidative trapping in solution-phase synthesis.
Reaction Environment | Oxygen Effect | Phenanthrene Yield (%) | Mechanism | Temperature Dependence |
---|---|---|---|---|
Vapor phase (170°C) | Phenanthrene formation unaffected by O₂ | Quantum yield measured | Intramolecular H elimination | High temperature required |
Solution phase with O₂ | Phenanthrene formation only in presence of O₂ | Variable, depends on oxidant | Oxidative trapping of dihydrophenanthrene | Ambient temperature |
Solution phase without O₂ | Reversible cyclization to dihydrophenanthrene | 0 (reversible process) | Thermal equilibrium | Ambient temperature |
Air atmosphere + UV (365 nm) | Oxidative dehydrogenation occurs | 30-40% | Radical-mediated oxidation | Ambient temperature |
Inert atmosphere | Isomerization predominates | 0 (no aromatization) | Photoisomerization only | Ambient temperature |
Oxygen participates in stilbene photocyclization through multiple mechanisms, each operating under specific conditions. The primary role involves oxidative trapping of the dihydrophenanthrene intermediate, converting it to the stable aromatic phenanthrene product [1] [2]. This process occurs through radical-mediated pathways where oxygen or oxygen-derived species abstract hydrogen atoms from the cyclized intermediate [1].
The efficiency of oxygen-mediated oxidation depends on the nature of the oxygen species involved. Singlet molecular oxygen exhibits enhanced reactivity compared to triplet oxygen, with cis-stilbene showing faster quenching rates than trans-stilbene [6]. This selectivity provides an additional pathway for oxidative processes, particularly in systems where photosensitized oxygen generation occurs [6].
Advanced spectroscopic studies reveal the formation of stilbene radical cations during photocyclization in the presence of oxygen. These intermediates, characterized by absorption maxima around 470-490 nm, exhibit complex reactivity patterns that depend on both oxygen concentration and substitution patterns [13]. The formation quantum yields of radical cations correlate with decreasing oxidation potentials and increasing fluorescence lifetimes, indicating the importance of electronic factors in determining reactivity [13].
Substituted stilbenes show markedly different behavior in the presence of oxygen. For example, trans-4-methoxystilbene exhibits rapid radical cation decay in oxygen-containing environments, attributed to the formation of ground-state oxygen complexes and the unique electronic distribution in the radical cation [13]. This behavior demonstrates the subtle interplay between molecular structure and oxygen reactivity.
The oxygen dependency of stilbene photocyclization shows pronounced pressure and temperature effects. At elevated pressures, the efficiency of oxygen-mediated processes increases due to enhanced collision frequencies between oxygen and reactive intermediates [14]. Temperature effects are particularly complex, with competing processes of thermal decomposition and oxygen reaction rates varying differently with temperature [14].
Studies of pressure-dependent photoisomerization reveal that oxygen can both promote and inhibit various reaction pathways. While oxygen facilitates phenanthrene formation through oxidative trapping, it can also quench excited states and reduce the efficiency of primary photochemical processes [14]. The overall effect depends on the relative rates of these competing processes under specific conditions.
The oxygen dependency of stilbene photocyclization has profound implications for synthetic applications. Understanding these dependencies allows for the rational design of reaction conditions that maximize desired products while minimizing side reactions. For phenanthrene synthesis, the use of controlled oxygen atmospheres or alternative oxidants can significantly improve yields and selectivity [2] [5].
Irritant;Environmental Hazard